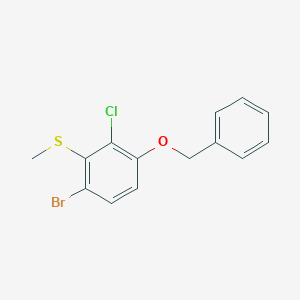
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene, also known as 1-Bromo-2-fluoro-3-methylbenzyloxybenzene, is a compound of interest in the field of organic chemistry. It is a brominated aromatic compound, and is a derivative of benzene. It can be used for a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and in the manufacture of agricultural chemicals.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of dyes and pigments, as well as in the manufacture of agricultural chemicals. Additionally, it has been used in the synthesis of organic semiconductors, such as thin-film transistors.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows for the stabilization of anionic species. This stabilization of anionic species can lead to the formation of new products, such as pharmaceuticals, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some anti-inflammatory and anticonvulsant properties. Additionally, it has been suggested that the compound may have some anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has several advantages for use in lab experiments. The compound is relatively stable and has a low toxicity. Additionally, the compound is relatively easy to synthesize, and can be synthesized in a variety of ways. The compound also has a variety of applications in the synthesis of pharmaceuticals, dyes, pigments, and agricultural chemicals.
However, there are some limitations to the use of this compound in lab experiments. The compound is relatively expensive, and the reaction conditions for its synthesis can be difficult to control. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are numerous potential future directions for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new pharmaceuticals, dyes, pigments, and agricultural chemicals. Finally, further research could be conducted to optimize the reaction conditions for the synthesis of the compound.
Synthesis Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene can be achieved through a variety of methods. The most common method is the direct bromination of benzene using a brominating agent, such as bromine or N-bromosuccinimide (NBS). This reaction is generally carried out in a polar solvent, such as dichloromethane, at room temperature. The reaction is typically complete within a few hours. Another method of synthesis is the reaction of 4-bromo-2-fluorobenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is typically carried out at temperatures between 80 and 90°C.
properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXASZVJYKIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














